Cas no 287933-33-9 (3-Phenyl-1,4-benzodioxine-2-carbaldehyde)

3-Phenyl-1,4-benzodioxine-2-carbaldehyde is a specialized organic compound featuring a benzodioxine core substituted with a phenyl group and a formyl functional group at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly for the construction of heterocyclic frameworks. Its aldehyde group enables further functionalization through condensation or nucleophilic addition reactions, while the benzodioxine moiety contributes to stability and electronic modulation. The compound is well-suited for applications in pharmaceuticals, agrochemicals, and materials science, where precise molecular design is critical. Its defined purity and consistent performance ensure reliability in research and industrial processes.
3-Phenyl-1,4-benzodioxine-2-carbaldehyde structure
287933-33-9 structure
Product name:3-Phenyl-1,4-benzodioxine-2-carbaldehyde
CAS No:287933-33-9
MF:C15H10O3
Molecular Weight:238.238
CID:3930174
PubChem ID:677881

3-Phenyl-1,4-benzodioxine-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 1,4-Benzodioxin-2-carboxaldehyde, 3-phenyl-
    • 3-phenyl-1,4-benzodioxine-2-carbaldehyde
    • cid_677881
    • Cambridge id 5156165
    • BDBM61115
    • Oprea1_241449
    • EN300-1663664
    • CS-0236001
    • 3-phenyl-1,4-benzodioxin-2-carboxaldehyde
    • REGID_for_CID_677881
    • CHEMBL1488408
    • HMS2817P13
    • MLA93333
    • F8881-3512
    • 287933-33-9
    • 3-phenyl-1,4-benzodioxin-2-carbaldehyde
    • SMR000495839
    • CCG-2275
    • MLS001008558
    • Z56788133
    • AKOS001012208
    • 3-formyl-2-phenyl-1,4-benzodioxine
    • 3-Phenyl-1,4-benzodioxine-2-carbaldehyde
    • インチ: InChI=1S/C15H10O3/c16-10-14-15(11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)17-14/h1-10H
    • InChIKey: BQFFKKHQXOJXBD-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 238.063
  • 同位素质量: 238.063
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 342
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 35.5Ų

3-Phenyl-1,4-benzodioxine-2-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1663664-0.5g
3-phenyl-1,4-benzodioxine-2-carbaldehyde
287933-33-9 95%
0.5g
$331.0 2023-07-10
Enamine
EN300-1663664-1.0g
3-phenyl-1,4-benzodioxine-2-carbaldehyde
287933-33-9 95%
1.0g
$442.0 2023-07-10
Chemenu
CM459070-1g
3-phenyl-1,4-benzodioxine-2-carbaldehyde
287933-33-9 95%+
1g
$486 2023-01-31
Aaron
AR018SLT-100mg
3-phenyl-1,4-benzodioxine-2-carbaldehyde
287933-33-9 95%
100mg
$196.00 2025-02-28
1PlusChem
1P018SDH-100mg
3-phenyl-1,4-benzodioxine-2-carbaldehyde
287933-33-9 95%
100mg
$203.00 2025-03-03
Enamine
EN300-1663664-10000mg
3-phenyl-1,4-benzodioxine-2-carbaldehyde
287933-33-9 95.0%
10000mg
$1900.0 2023-09-21
Enamine
EN300-1663664-1000mg
3-phenyl-1,4-benzodioxine-2-carbaldehyde
287933-33-9 95.0%
1000mg
$442.0 2023-09-21
Enamine
EN300-1663664-2500mg
3-phenyl-1,4-benzodioxine-2-carbaldehyde
287933-33-9 95.0%
2500mg
$867.0 2023-09-21
Aaron
AR018SLT-5g
3-phenyl-1,4-benzodioxine-2-carbaldehyde
287933-33-9 95%
5g
$1785.00 2023-12-14
A2B Chem LLC
AU88837-500mg
3-phenyl-1,4-benzodioxine-2-carbaldehyde
287933-33-9 95%
500mg
$384.00 2024-04-20

3-Phenyl-1,4-benzodioxine-2-carbaldehyde 関連文献

3-Phenyl-1,4-benzodioxine-2-carbaldehydeに関する追加情報

Exploring the Chemistry and Applications of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde (CAS No. 287933-33-9)

3-Phenyl-1,4-benzodioxine-2-carbaldehyde (CAS No. 287933-33-9) is a unique organic compound that has garnered significant attention in the field of synthetic chemistry and material science. This compound, characterized by its benzodioxine core and phenyl substituent, serves as a versatile intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty materials. Its molecular structure, which combines an aldehyde functional group with a 1,4-benzodioxine scaffold, makes it a valuable building block for researchers exploring novel chemical entities.

The growing interest in 3-Phenyl-1,4-benzodioxine-2-carbaldehyde can be attributed to its potential applications in drug discovery and development. Researchers are particularly intrigued by its ability to act as a precursor for the synthesis of bioactive molecules. For instance, the benzodioxine moiety is known to exhibit interesting pharmacological properties, making this compound a candidate for the development of new therapeutic agents. Recent studies have explored its role in creating compounds with anti-inflammatory, antioxidant, and antimicrobial activities, aligning with current trends in green chemistry and sustainable drug design.

From a structural perspective, 3-Phenyl-1,4-benzodioxine-2-carbaldehyde features a fused benzodioxine ring system, which contributes to its stability and reactivity. The presence of the aldehyde group at the 2-position allows for further functionalization, enabling chemists to derivatize the molecule for specific applications. This flexibility has made it a popular choice in organic synthesis, particularly in the construction of complex heterocyclic compounds. Its solubility in common organic solvents, such as dichloromethane and ethanol, further enhances its utility in laboratory settings.

In the realm of material science, 3-Phenyl-1,4-benzodioxine-2-carbaldehyde has shown promise as a precursor for the development of advanced materials. Its aromatic structure and functional groups make it suitable for incorporation into polymers and coatings, where it can impart desirable properties such as thermal stability and UV resistance. Researchers are also investigating its potential in the synthesis of organic electronic materials, which are increasingly relevant in the development of flexible electronics and optoelectronic devices.

The synthesis of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde typically involves multi-step organic reactions, starting from readily available precursors. One common approach involves the condensation of catechol with an appropriate phenyl-containing aldehyde, followed by oxidation to introduce the carbaldehyde group. Advances in catalytic methods and green chemistry have improved the efficiency and sustainability of these synthetic routes, reducing the environmental impact of production processes.

Market trends indicate a rising demand for 3-Phenyl-1,4-benzodioxine-2-carbaldehyde, driven by its expanding applications in pharmaceuticals and specialty chemicals. The compound's unique structure and reactivity profile position it as a valuable asset in the toolkit of synthetic chemists. As the chemical industry continues to prioritize sustainable practices and innovative solutions, compounds like 3-Phenyl-1,4-benzodioxine-2-carbaldehyde are expected to play an increasingly important role in addressing contemporary challenges.

For researchers and industry professionals seeking detailed information about 3-Phenyl-1,4-benzodioxine-2-carbaldehyde, it is essential to consult reliable sources and safety data sheets. Proper handling and storage procedures should always be followed to ensure safe laboratory practices. As interest in this compound grows, ongoing research will likely uncover new applications and synthetic methodologies, further solidifying its position in the chemical landscape.

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